2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester
Description
The compound 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester features a naphthalene backbone substituted with:
- A methyl ester at position 2 (carboxylic acid group).
- Hydroxy (-OH) at position 4.
- Dimethoxy (-OCH₃) groups at positions 6 and 5.
- A methoxymethoxy (-OCH₂OCH₃) group at position 5.
This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity compared to hydroxylated analogs and distinct reactivity due to the methoxymethoxy protecting group. While its exact CAS number is unspecified, structurally related compounds (e.g., CAS 90539-45-0 and 90539-46-1) provide insights into its behavior .
Properties
Molecular Formula |
C16H18O7 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O7/c1-19-8-23-15-13-9(7-12(20-2)14(15)21-3)5-10(6-11(13)17)16(18)22-4/h5-7,17H,8H2,1-4H3 |
InChI Key |
XJCXCQNQDLANCL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC2=CC(=CC(=C21)O)C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts acylation or cyclization reactions.
Introduction of functional groups: The hydroxyl, methoxy, and methoxymethoxy groups can be introduced through selective substitution reactions using appropriate reagents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Structural Analogs in the Naphthalenecarboxylic Acid Ester Family
Key analogs and their differences are summarized below:
*Estimated based on structural additions to CAS 90539-45-0.
Key Observations:
- Lipophilicity : The target compound’s methoxymethoxy group increases lipophilicity compared to hydroxylated analogs (e.g., CAS 90539-46-1) but reduces it relative to fully methoxylated derivatives (e.g., CAS 90539-45-0) .
- Stability : The methoxymethoxy group acts as a protecting group, making the compound more stable under acidic conditions than hydroxyl-bearing analogs .
- Solubility : Hydroxyl groups (e.g., in CAS 90539-46-1) enhance water solubility, while methoxy/methoxymethoxy groups favor organic solvents .
Functional and Industrial Comparisons
Cosmetic Colorants vs. Azo Derivatives
Compounds like CI 15850 (azo-based naphthalenecarboxylic acid salts) are used as cosmetic colorants . In contrast, the target compound lacks an azo group, reducing its chromophoric intensity. However, its ester and methoxy substituents may enable metal chelation or UV absorption, suggesting niche applications in stabilizers or sunscreens .
Analytical Behavior in GC-MS
Aliphatic esters (e.g., fatty acid methyl esters in ) elute earlier in GC-MS due to lower molecular weights and simpler structures. The target compound’s aromatic ring and substituents would result in higher retention times and complex fragmentation patterns, distinguishing it from aliphatic analogs .
Biological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester (CAS No. 23673-56-5) is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research findings.
Synthesis
The compound can be synthesized through various methods, notably by starting with 4-hydroxy-3,5-dimethoxybenzaldehyde via a Stobbe tetralone carboxylic acid synthesis. This method has been documented in the literature and provides a reliable pathway for obtaining the compound in significant yields .
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 264.28 g/mol. The structural features include multiple methoxy groups that could influence its reactivity and biological properties .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of related naphthalene derivatives. For instance, compounds with similar structural motifs have demonstrated significant antioxidant activity through various assays such as DPPH scavenging and nitric oxide scavenging . The presence of hydroxyl and methoxy groups in the structure is believed to contribute to this activity.
Antibacterial Activity
The antibacterial efficacy of naphthalene derivatives has been explored extensively. A study evaluated a series of synthesized naphthylmethyl-1,3,4-oxadiazole derivatives for their antibacterial properties. Among these, derivatives containing hydroxyl and methoxy groups showed promising results against various bacterial strains . This suggests that 2-naphthalenecarboxylic acid derivatives may also exhibit similar antibacterial activities.
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of nuclear factor-kappaB (NF-kB) activity in macrophages. Compounds structurally related to 2-naphthalenecarboxylic acid have shown varying degrees of potency in inhibiting NF-kB activation, which is crucial in inflammatory responses . The structure-activity relationship indicates that modifications in substituents can significantly alter biological activity.
Case Studies
- Antioxidant Evaluation : In vitro studies assessed the antioxidant potential of several naphthalene derivatives using DPPH and ABTS assays. Compounds similar to 2-naphthalenecarboxylic acid exhibited IC50 values ranging from 10 to 30 µM, indicating moderate antioxidant capacity .
- Antibacterial Screening : A series of compounds were tested against Gram-positive and Gram-negative bacteria using the cup plate method. The most active derivatives showed zones of inhibition comparable to standard antibiotics .
- NF-kB Inhibition : In a study focusing on inflammatory responses, compounds were evaluated for their ability to inhibit NF-kB in LPS-stimulated RAW 264.7 macrophages. Some derivatives showed IC50 values as low as 6 µM, suggesting strong anti-inflammatory potential .
Data Tables
Q & A
Basic: What are the standard synthetic routes for this compound, and how can its regioselectivity be confirmed?
Methodological Answer:
The synthesis typically involves sequential functionalization of the naphthalene core. For example:
- Step 1: Methylation of the carboxylic acid group at position 2 using methanol and a catalytic acid (e.g., H₂SO₄).
- Step 2: Selective protection/deprotection of hydroxyl groups. Methoxymethoxy (MOM) groups are introduced at position 5 using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) .
- Step 3: Methoxy groups at positions 6 and 7 are added via nucleophilic substitution with methyl iodide (CH₃I) in the presence of Ag₂O or K₂CO₃.
Regioselectivity Confirmation:
- Use 2D NMR (e.g., HSQC, HMBC) to assign substituent positions based on coupling patterns and through-space correlations.
- X-ray crystallography (via SHELX software ) provides unambiguous structural validation.
Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be resolved during structural elucidation?
Methodological Answer:
- Step 1: Cross-validate NMR assignments with DEPT-135 and COSY experiments to distinguish between methoxy, hydroxyl, and ester groups.
- Step 2: Compare experimental X-ray diffraction bond lengths and angles (e.g., SHELXL refinement ) with DFT-calculated geometries (e.g., Gaussian or ORCA software).
- Step 3: Reconcile discrepancies by testing solvent effects on NMR shifts or re-examizing crystallographic thermal parameters for dynamic disorder.
Basic: What are the key stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Hydrolysis Risk: The methoxymethoxy (MOM) group at position 5 is sensitive to acidic conditions. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) .
- Light Sensitivity: Protect from UV exposure due to aromatic conjugation; use amber glassware.
- Degradation Monitoring: Employ HPLC-PDA with a C18 column (ACN/H₂O gradient) to detect hydrolysis byproducts .
Advanced: How can computational modeling predict its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., cytochrome P450 from ).
- Step 2: Analyze hydrogen bonding between the hydroxyl/methoxy groups and active-site residues (e.g., His or Asp).
- Step 3: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines ).
- Toxicity Mitigation: Refer to Safety Data Sheets (SDS) for acute toxicity (Category 4) and chronic aquatic hazard (Category 4) protocols .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Variable Design: Systematically modify substituents (e.g., replace MOM with acetyl or benzyl groups).
- Activity Assays: Test derivatives for enzyme inhibition (e.g., IC₅₀ via fluorogenic substrates) or antioxidant activity (DPPH/ABTS assays) .
- Data Analysis: Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: Which analytical techniques are most effective for purity assessment?
Methodological Answer:
- HPLC-UV/HRMS: Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a gradient elution (ACN:H₂O + 0.1% TFA). Confirm molecular ion peaks via high-resolution mass spectrometry (e.g., Q-TOF) .
- Melting Point: Compare experimental values (e.g., 199–201°C for related compounds) to literature data .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yield of MOM protection)?
Methodological Answer:
- Optimization: Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance MOMCl reactivity .
- Process Monitoring: Use in situ FTIR to track reaction progress and minimize side reactions.
- Purification: Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (EtOAc/hexane) .
Basic: How does the compound’s solubility profile impact experimental design?
Methodological Answer:
- Solvent Selection: The methyl ester and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, THF).
- Biological Assays: For aqueous systems, use co-solvents (e.g., <5% DMSO) to maintain solubility without denaturing proteins .
Advanced: How can spectroscopic contradictions (e.g., unexpected NOE correlations) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
